![molecular formula C19H17ClN4O2 B2457230 2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 1021090-78-7](/img/structure/B2457230.png)
2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
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Overview
Description
2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in medicine and biochemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In
Scientific Research Applications
- Diabetes and Glycogen Metabolism : Inhibiting glycogen phosphorylase can modulate glucose homeostasis. This compound has been explored as a potential inhibitor, which could impact glycogen storage and utilization .
- Sulfonamide Derivatives : Researchers have synthesized sulfonamide-based compounds using this scaffold. These derivatives exhibit diverse pharmacological activities, including antimicrobial and anti-inflammatory effects .
Glycogen Phosphorylase Inhibition
Medicinal Chemistry
Mechanism of Action
Target of Action
It is known that similar compounds have been identified as potent src/abl kinase inhibitors . These kinases play a crucial role in cellular signaling and are often implicated in various diseases, including cancer.
Biochemical Pathways
Given its potential role as a kinase inhibitor, it may impact pathways such as the mapk/erk pathway or the pi3k/akt/mtor pathway, which are commonly affected by kinase inhibitors . The downstream effects of these disruptions could include reduced cell proliferation and induced cell cycle arrest.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. If it indeed acts as a kinase inhibitor, it could potentially lead to reduced cell proliferation and induced cell cycle arrest . This could make it a potential candidate for cancer therapeutics.
properties
IUPAC Name |
2-chloro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-12-21-17(11-18(22-12)26-2)23-13-7-9-14(10-8-13)24-19(25)15-5-3-4-6-16(15)20/h3-11H,1-2H3,(H,24,25)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWPBYYPSDDNBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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